3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
Description
3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by two distinct substituents: a 4-benzylpiperazine group at position 3 and a 4-morpholinophenyl moiety at position 1. Pyrrolidine-2,5-dione (also known as succinimide) derivatives are well-documented in medicinal chemistry for their roles as enzyme inhibitors, receptor antagonists, and bioactive scaffolds . Its synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods described for structurally related pyrrolidine-2,5-dione derivatives .
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c30-24-18-23(28-12-10-26(11-13-28)19-20-4-2-1-3-5-20)25(31)29(24)22-8-6-21(7-9-22)27-14-16-32-17-15-27/h1-9,23H,10-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGRRQITIPURGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring is formed through a cyclization reaction.
Attachment of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction.
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor to form the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the piperazine or morpholine rings.
Reduction: Reduction reactions may target the carbonyl groups in the pyrrolidine-2,5-dione core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of pyrrolidine-2,5-dione derivatives are heavily influenced by substituent groups. Below is a comparative analysis with key analogues:
Key Observations:
Substituent Diversity: The benzylpiperazine and morpholine groups in the target compound introduce steric bulk and hydrogen-bonding capacity, which may enhance binding to proteins or receptors compared to simpler substituents like the pentyl or sulfanylundecanoyloxy groups in analogues .
Biological Activity: The sulfanylundecanoyloxy derivative is utilized in polymer chemistry for thiol-mediated conjugation, indicating its reactivity with sulfhydryl groups . In contrast, the target compound’s morpholine and benzylpiperazine groups are more typical of CNS-targeting agents. The pentyl-aminophenyl analogue is cited in enzyme inhibition studies, aligning with Baker’s principles of active-site-directed irreversible inhibitors . The absence of an amine group in the target compound may reduce irreversible binding but improve selectivity.
Synthetic Accessibility: The synthesis of the sulfanylundecanoyloxy derivative involves straightforward esterification, as described in . The target compound’s synthesis likely requires multi-step functionalization of the pyrrolidine-2,5-dione core, similar to methods in .
Pharmacokinetic and Toxicity Considerations
- Morpholine-containing compounds often exhibit improved solubility and blood-brain barrier penetration compared to non-polar substituents (e.g., pentyl groups) .
- Benzylpiperazine derivatives are associated with neurotoxicity risks at high doses, as seen in recreational drugs, which may limit the therapeutic window of the target compound .
Biological Activity
3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from piperazine derivatives and pyrrolidine diones, which are known for their diverse biological properties. The synthetic pathway often includes the formation of intermediates that are subsequently modified to enhance biological activity.
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit significant anticancer activity. For example, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines, including human lung adenocarcinoma and melanoma cells. These effects are often mediated through the activation of caspase pathways and the induction of DNA damage in hypoxic conditions typical of tumor environments .
Neuropharmacological Effects
The compound's structural features suggest potential activity as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. In vitro assays have shown that similar piperazine derivatives can effectively inhibit these enzymes, thereby enhancing cholinergic neurotransmission . The inhibition constants (IC50 values) for related compounds often range in the low micromolar concentrations, indicating potent activity.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : By binding to the active sites of AChE and BuChE.
- Induction of Apoptosis : Through caspase activation pathways in cancer cells.
- Targeting Hypoxic Tumor Cells : The compound may selectively induce cytotoxicity in hypoxic conditions, making it a candidate for targeted cancer therapies .
Research Findings
A summary of key findings from recent studies on similar compounds is presented in Table 1.
| Compound Name | Activity Type | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | AChE Inhibitor | 5.90 | SH-SY5Y |
| Compound B | BuChE Inhibitor | 6.76 | SH-SY5Y |
| Compound C | Cytotoxic | <10 | A549 |
| Compound D | Apoptosis Inducer | N/A | WM115 |
Case Studies
Several case studies highlight the efficacy of piperazine derivatives in treating neurodegenerative diseases and cancers:
- Neuroprotective Effects : A study demonstrated that a piperazine-based compound improved cognitive function in animal models by enhancing cholinergic signaling.
- Antitumor Activity : Another study reported that a structurally similar compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
